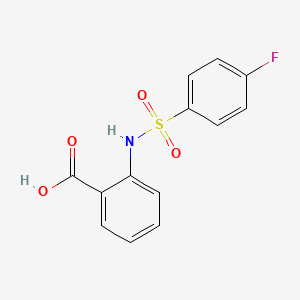

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Overview

Description

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- (BFSA) is a naturally occurring organic compound with a wide range of applications in the scientific community. It is a white crystalline solid that is highly water-soluble and has a molecular weight of 246.25 g/mol. BFSA is used in the synthesis of various pharmaceuticals and other organic compounds, and is also used in the production of various polymers and copolymers materials. The compound has been studied extensively in the scientific community, and has been found to have a number of interesting properties.

Safety and Hazards

While specific safety and hazard information for “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” was not found, it’s important to handle all chemical compounds with care. Benzoic acid is known to cause skin irritation and serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Future Directions

Mechanism of Action

Target of Action

The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.

Mode of Action

The compound interacts with its target by binding to the Methionine aminopeptidase 2 . .

Action Environment

The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as Bcl-2, a protein involved in the regulation of apoptosis . The binding interaction between benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and Bcl-2 can influence the protein’s function, potentially leading to the development of selective anti-cancer agents. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-2 can lead to changes in apoptosis regulation, impacting cell survival and proliferation . Furthermore, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may affect other cellular processes, such as oxidative stress response and metabolic flux, by interacting with various cellular components.

Molecular Mechanism

At the molecular level, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to Bcl-2 and potentially other proteins suggests a mechanism involving enzyme inhibition or activation These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the compound’s stability in different environments can affect its efficacy in modulating biochemical pathways. Additionally, long-term exposure to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety profile of this compound. Studies in animal models can provide valuable insights into the optimal dosages for achieving desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- within cells and tissues are critical for its biochemical activity . This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can affect its efficacy and potency in modulating biochemical pathways.

Subcellular Localization

The subcellular localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is an important factor in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can influence its interactions with biomolecules and its overall impact on cellular processes.

properties

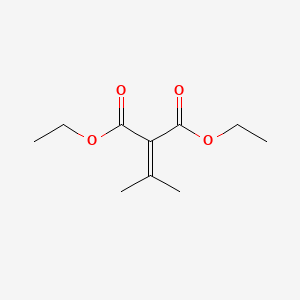

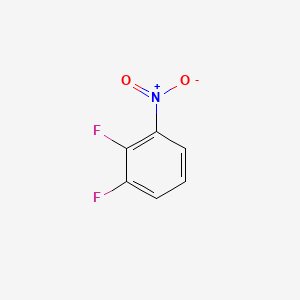

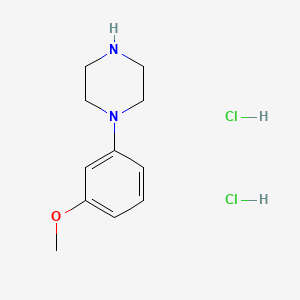

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRMONLTQLVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199018 | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51012-30-7 | |

| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)